![molecular formula C14H21N B1519038 [1-(2-Methylphenyl)cyclohexyl]methanamine CAS No. 1037131-52-4](/img/structure/B1519038.png)
[1-(2-Methylphenyl)cyclohexyl]methanamine
Overview
Description
1-(2-Methylphenyl)cyclohexylmethanamine, commonly known as “MPCM”, is a molecule of interest in the scientific community due to its unique structure and potential applications. It is a cyclic amine compound composed of a cyclohexyl ring, a methylphenyl group, and an amine group. MPCM has been studied for its potential use in a variety of scientific research applications, including biomedical research, pharmacology, and drug development.
Scientific Research Applications
Analytical Characterization and Biological Matrices Analysis
A study detailed the analytical characterization of psychoactive arylcyclohexylamines, which are similar in structure to the compound , by various spectroscopy and chromatography methods. These compounds were detected in biological matrices such as blood, urine, and vitreous humor, demonstrating the analytical methods' effectiveness for forensic and toxicological analysis (De Paoli et al., 2013).
Synthesis and Analytical Characterizations
Another study focused on the synthesis and analytical characterization of N-alkyl-arylcyclohexylamines, highlighting the synthetic routes and analytical tools used to identify these compounds. This research offers insights into synthetic methodologies and analytical techniques applicable to a wide range of arylcyclohexylamines (Wallach et al., 2016).
Reaction and Synthesis Studies
Research on the reactivity of N-2-(1,1-dichloroalkylidene) cyclohexylamines with sodium methylate in methanol to afford derivatives indicates a potential synthetic pathway involving similar compounds. This study could provide a foundation for exploring synthetic routes for derivatives of [1-(2-Methylphenyl)cyclohexyl]methanamine (Kimpe & Schamp, 2010).
Pharmacological Applications
A study on novel arylcyclohexylamine derivatives as biased agonists for serotonin receptors demonstrates the pharmacological potential of such compounds. By targeting specific signaling pathways, these compounds exhibit distinct therapeutic profiles, suggesting that similar structural analogs could have varied and specific pharmacological applications (Sniecikowska et al., 2019).
properties
IUPAC Name |
[1-(2-methylphenyl)cyclohexyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-12-7-3-4-8-13(12)14(11-15)9-5-2-6-10-14/h3-4,7-8H,2,5-6,9-11,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVBDFFIBRDKFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CCCCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Methylphenyl)cyclohexyl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.